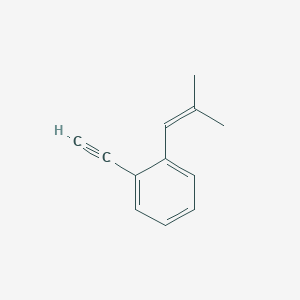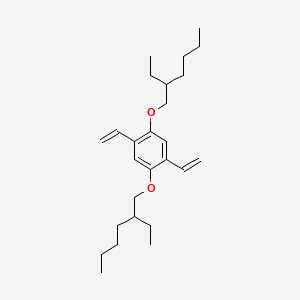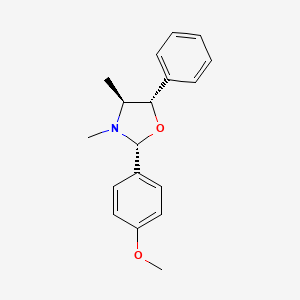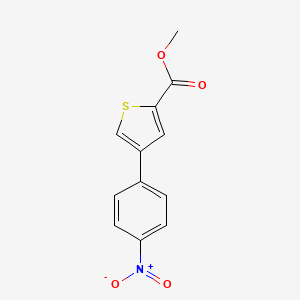
Methyl 4-(4-nitrophenyl)thiophene-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(4-nitrophenyl)thiophene-2-carboxylate is a heterocyclic compound that belongs to the thiophene family Thiophenes are five-membered aromatic rings containing sulfur This compound is characterized by the presence of a nitrophenyl group at the 4-position and a carboxylate ester group at the 2-position of the thiophene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-nitrophenyl)thiophene-2-carboxylate typically involves the condensation of thiophene derivatives with nitrobenzene derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of a base such as sodium ethoxide in ethanol, followed by esterification with methanol.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving recrystallization and purification steps to obtain the final product.
化学反応の分析
Types of Reactions
Methyl 4-(4-nitrophenyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acetic acid.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.
Major Products Formed
Oxidation: Nitro derivatives of the thiophene ring.
Reduction: Amino derivatives of the thiophene ring.
Substitution: Halogenated thiophene derivatives.
科学的研究の応用
Methyl 4-(4-nitrophenyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Industry: Utilized in the development of organic semiconductors and materials for electronic devices.
作用機序
The mechanism of action of Methyl 4-(4-nitrophenyl)thiophene-2-carboxylate involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the thiophene ring can interact with biological receptors. These interactions can lead to the inhibition of enzymes or the disruption of cellular processes, contributing to its biological activity.
類似化合物との比較
Similar Compounds
Methyl 2-thiophene carboxylate: Similar structure but lacks the nitrophenyl group.
Methyl 3-amino-4-methylthiophene-2-carboxylate: Contains an amino group instead of a nitro group
Uniqueness
Methyl 4-(4-nitrophenyl)thiophene-2-carboxylate is unique due to the presence of both the nitrophenyl and carboxylate ester groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
666721-41-1 |
|---|---|
分子式 |
C12H9NO4S |
分子量 |
263.27 g/mol |
IUPAC名 |
methyl 4-(4-nitrophenyl)thiophene-2-carboxylate |
InChI |
InChI=1S/C12H9NO4S/c1-17-12(14)11-6-9(7-18-11)8-2-4-10(5-3-8)13(15)16/h2-7H,1H3 |
InChIキー |
VIXQBNBAVDRXAF-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=CC(=CS1)C2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


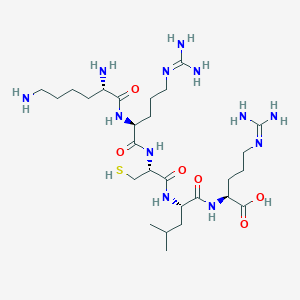
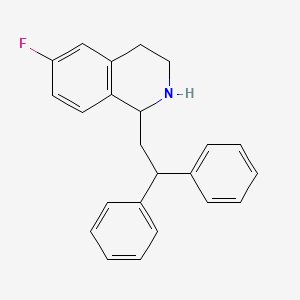
![4-[3-(Hydroxymethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12537309.png)
![6H-Pyrazolo[1,5-b][1,2,4]triazepine, 2-(1,1-dimethylethyl)-5,7-dimethyl-](/img/structure/B12537316.png)
![4-[Bis(4-methylphenyl)methylidene]-5-phenyl-3,4-dihydro-2H-pyrrole](/img/structure/B12537318.png)
![Methanone, [2-[4-(methylsulfonyl)phenyl]-3-pyridinyl]-2-pyridinyl-](/img/structure/B12537319.png)
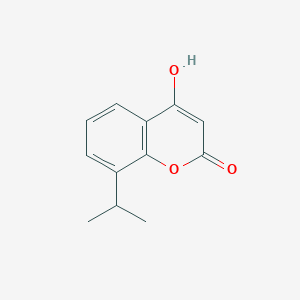
![N-(2-Chloroethyl)-N'-[3-(3-hydroxypropyl)phenyl]urea](/img/structure/B12537323.png)
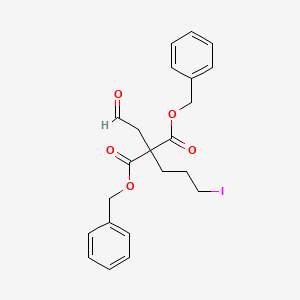
![3-[4-Bromo-5-(3,4-dichlorophenyl)-1,3-oxazol-2-yl]pyridine](/img/structure/B12537335.png)
![Acetamide, N-[1-(methoxymethyl)-2-oxo-4-phenylbutyl]-](/img/structure/B12537344.png)
